molecular formula C14H11NO3 B2695213 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 144658-72-0

4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2695213
CAS No.: 144658-72-0
M. Wt: 241.246
InChI Key: PJUQHQBKPMPLLO-UHFFFAOYSA-N
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Description

4-Benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the class of N-substituted pyrrole-based heterocycles, which have recently been identified as a promising structural class in the development of novel antiviral therapeutics . Structure-activity relationship (SAR) studies on this core have demonstrated that modifications at the N-position of the pyrrole ring, such as the introduction of a benzyl group, are critical for optimizing biological activity and drug-like properties . The primary research value of this compound lies in its potential as a building block for the synthesis of broad-spectrum antiviral agents. Scientific investigations have shown that closely related N-substituted furopyrrole analogs act as potent, sub-micromolar entry inhibitors against multiple filoviruses, including Ebola and Marburg viruses, in target-based pseudovirus assays . Their mechanism of action is mapped to the viral glycoprotein, making them valuable chemical tools for studying viral entry mechanisms . Beyond virology, the furo[3,2-b]pyrrole scaffold is also explored in other therapeutic areas, including the development of anticancer agents and carbonic anhydrase inhibitors . Researchers utilize this carboxylic acid functionalized intermediate in amide coupling reactions to generate diverse compound libraries for biological screening . It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-benzylfuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUQHQBKPMPLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable furan derivative with a pyrrole derivative in the presence of a cyclizing agent can yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the cyclization process . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions can be carried out using halogenating agents or nucleophiles, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been explored for its potential as a therapeutic agent in various medical applications:

  • Anticancer Activity: Preliminary studies have shown that the compound exhibits cytotoxic effects against specific cancer cell lines. For instance, it demonstrated an IC50 value of approximately 100 μM against human acute myeloblastic leukemia cells (Kasumi-1), indicating moderate potency compared to established chemotherapeutics like cisplatin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further research is required to elucidate the precise pathways involved .
  • Antimicrobial Properties: The compound has also been investigated for its antimicrobial activity. In vitro studies reveal effectiveness against various bacterial strains, suggesting mechanisms that disrupt bacterial cell wall synthesis or function. Minimum inhibitory concentrations (MIC) comparable to existing antibiotics have been reported .

The unique structure of this compound allows it to interact with specific biological targets:

  • Enzyme Modulation: Research indicates that this compound may modulate the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. Molecular docking studies have suggested favorable binding interactions with these enzymes .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the development of advanced materials:

  • Material Science: The compound's unique chemical properties make it suitable for applications in creating materials with specific characteristics such as conductivity or fluorescence. This makes it valuable in fields ranging from electronics to pharmaceuticals .

Case Study on Anticancer Activity

In a controlled study assessing the cytotoxic effects on leukemia cells, this compound demonstrated an IC50 value of approximately 100 μM. While less potent than some conventional agents, it shows promise as a lead compound for further development .

Antimicrobial Efficacy

A separate investigation into the antimicrobial properties revealed that this compound inhibited the growth of Gram-positive bacteria effectively, with MIC values comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug design, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological activity of 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is highly sensitive to substitutions on the fused ring system and the N4 position. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound Benzyl (N4), Furan (O) 265.25* Potent hCA XII inhibitor; structural component in sulfonamide derivatives
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) None (N4-H), Furan (O) 151.12 DAAO inhibitor; improves NMDA-mediated LTP and memory in rodents
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thiophene (S) instead of Furan 167.18 Moderate DAAO inhibition; lower potency compared to SUN in cognitive assays
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Methyl (N4) 165.15 Limited data; used as a synthetic intermediate
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Ethyl (N4) 179.18 Reduced hCA XII activity compared to benzyl analog
4-(4-Chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid 4-Chlorobenzyl (N4) 299.70* Detrimental to hCA XII activity

*Estimated based on analogs in –13.

Key Observations:

  • Ring System: Replacement of the furan oxygen with a thiophene sulfur (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) reduces DAAO inhibitory efficacy, likely due to altered electronic properties and steric effects .
  • N4 Substituents: The benzyl group at N4 is critical for hCA XII inhibition. Substitution with ethyl or 4-chlorobenzyl diminishes activity, suggesting steric bulk and electronic compatibility are essential .
  • Unsubstituted Core (SUN): The parent compound (N4-H) lacks the benzyl group but shows superior DAAO inhibition, highlighting divergent structure-activity relationships (SAR) for different targets .

Biological Activity

4-Benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is C14H11NO3, with a molecular weight of 241.24 g/mol. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure:
The compound features a furo[3,2-b]pyrrole core with a benzyl substituent at the 4-position and a carboxylic acid group at the 5-position. This structure contributes to its unique biological properties.

Synthesis Methods:
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving furan and pyrrole derivatives under specific conditions. These synthetic routes are crucial for producing the compound in sufficient yields for biological testing .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit D-amino acid oxidase (DAO), which plays a role in schizophrenia treatment. This inhibition suggests potential therapeutic applications in neuropsychiatric disorders .
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Analgesic and Anti-inflammatory Properties

Studies have demonstrated that this compound derivatives possess analgesic and anti-inflammatory activities. These properties make them candidates for developing new pain management therapies. The mechanisms involve modulation of inflammatory pathways and inhibition of cyclooxygenase (COX) enzymes .

Antituberculotic Activity

The compound has also been screened for antituberculotic activity, showcasing its potential in treating tuberculosis through mechanisms that may involve disrupting bacterial metabolism or enhancing immune responses against Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Inhibition Studies:
    • A study evaluated the inhibitory effects of various furo[3,2-b]pyrrole derivatives on DAO. The results indicated that this compound showed significant inhibition compared to other tested compounds, highlighting its potential for schizophrenia treatment .
  • Antimicrobial Efficacy:
    • Derivatives were tested against MRSA, with some exhibiting strong antimicrobial activity. This suggests that modifications to the benzyl group could enhance efficacy against resistant bacterial strains .
  • Structure-Activity Relationship (SAR):
    • SAR studies revealed that the presence of the benzyl group significantly influences the biological activity of the compound. Variations in substituents at different positions led to changes in enzyme inhibition potency and antimicrobial effectiveness .

Data Table: Biological Activities Summary

Activity Mechanism Reference
DAO InhibitionModulation of neurotransmitter metabolism
AntimicrobialDisruption of bacterial cell functions
AnalgesicInhibition of COX enzymes
AntituberculoticEnhancement of immune response

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of fused heterocyclic carboxylic acids like this compound typically involves cyclocondensation followed by functionalization. A validated approach for analogous pyrrole-carboxylic acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) uses:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine to form the pyrrole ring .

Benzylation : Introduce the benzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF).

Hydrolysis : Convert esters to carboxylic acids using aqueous NaOH or LiOH .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Final recrystallization in ethanol/water improves purity.

Table 1 : Example Reaction Conditions for Cyclocondensation

StepReagents/ConditionsTemperatureTimeYield (%)
1DMF-DMA, EtOH80°C6 h65–75

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign protons and carbons in DMSO-d₆ or CDCl₃. Key peaks include:
  • Aromatic protons (δ 7.2–7.5 ppm for benzyl).
  • Furopyrrole protons (δ 6.0–6.8 ppm).
  • Carboxylic acid proton (broad, δ ~12–13 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in fused heterocycles .
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1720 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals form) .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Protective Measures :
    • Use fume hoods (P271) and PPE (gloves, goggles).
    • Store in airtight containers (P233) away from oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzyl and furopyrrole moieties?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to:
    • Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).
    • Simulate reaction pathways (e.g., benzyl group substitution) .
  • Molecular Dynamics (MD) : Study solvation effects on stability in polar solvents (e.g., DMSO) .

Table 2 : Key Computational Parameters

SoftwareBasis SetSolvent ModelApplication
Gaussian09B3LYP/6-31G(d)PCM (DMSO)Reactivity prediction

Q. What strategies are effective for modifying the benzyl group to enhance biological activity?

Methodological Answer:

  • Functionalization :
    • Electrophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl ring to modulate electronic effects .
    • Cross-Coupling : Use Suzuki-Miyaura reactions to attach heteroaryl groups (e.g., pyridyl) for improved solubility .
  • Biological Testing :
    • Screen derivatives against enzyme targets (e.g., kinases) via fluorescence-based assays .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 h. Monitor degradation via HPLC .
    • Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
  • Key Findings :
    • Carboxylic acid group may decarboxylate under strongly acidic conditions (pH < 2).
    • Furopyrrole ring remains intact in neutral to mild basic conditions .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

Methodological Answer:

  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
  • Protein Binding : Use equilibrium dialysis to determine plasma protein binding affinity .

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